Cas no 36768-62-4 (2,2,6,6-tetramethylpiperidin-4-amine)

2,2,6,6-Tetramethylpiperidin-4-amine is a sterically hindered amine compound characterized by its tetramethyl-substituted piperidine structure. This secondary amine exhibits strong nucleophilicity and basicity, making it a valuable intermediate in organic synthesis, particularly for the preparation of hindered amine light stabilizers (HALS) and other specialty chemicals. Its rigid, bulky structure enhances thermal and oxidative stability, which is advantageous in polymer stabilization applications. The compound’s high purity and consistent reactivity ensure reliable performance in catalytic and pharmaceutical contexts. Additionally, its low volatility and resistance to degradation under harsh conditions make it suitable for high-temperature processes. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
2,2,6,6-tetramethylpiperidin-4-amine structure
36768-62-4 structure
商品名:2,2,6,6-tetramethylpiperidin-4-amine
CAS番号:36768-62-4
MF:C9H20N2
メガワット:156.2685
MDL:MFCD00005984
CID:54623
PubChem ID:37524

2,2,6,6-tetramethylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Amino-2,2,6,6-tetramethylpiperidine
    • Triacetonediamine (TAD)
    • 2,2,6,6-tetramethyl-4-piperidylamine
    • 2,2,6,6-tetramethyl-4-piperidinamine
    • Triacetonediamine
    • 2,2,6,6-Tetramethylpiperidin-4-amine
    • 2,2,6,6-TETRAMETHYL-4-AMINOPIPERIDINE
    • 4-Amino-2.2.6.6-tetramethylpiperidine
    • 4-Amion-2,2,6,6-Tetramentylniperidine
    • TEMP
    • 4-Piperidinamine, 2,2,6,6-tetramethyl-
    • 4-Amino-2,2,6,6-tetramethyl-piperidine
    • ETF220Q65R
    • FTVFPPFZRRKJIH-UHFFFAOYSA-N
    • PIPERIDINE, 4-AMINO-2,2,6,6-TETRAMETHYL-
    • 4-amino-2,2,6,6-tetramethyl piperidine
    • 2,2,6,6-
    • CHEMBL368366
    • EN300-19621
    • 2,2,6,6-Tetramethyl-4-piperidinamine #
    • 4- amino-2,2,6,6-tetramethylpiperidine
    • 4-Piperidinamine,2,6,6-tetramethyl-
    • AKOS000119820
    • 4-Amino-2,2,6, 6-tetramethylpiperidine
    • FTVFPPFZRRKJIH-UHFFFAOYSA-
    • A1077
    • NS00001519
    • (2,2,6,6-tetramethylpiperidin-1-ium-4-yl)ammonium
    • DTXSID3044388
    • NSC-102510
    • Oprea1_368363
    • NSC 102510
    • DTXCID1024388
    • SB41079
    • NCGC00256004-01
    • W-106587
    • InChI=1/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3
    • SCHEMBL77811
    • EINECS 253-197-2
    • AI3-60306
    • AC-2701
    • A928016
    • 2,2,6,6-Tetramethyl-piperidin-4-ylamine
    • BP-12351
    • Discontinued See: T344163
    • CAS-36768-62-4
    • 4-Amino-2,2,6,6-Tetramethyl-piperidin
    • AM20090587
    • NSC102510
    • FT-0617443
    • METHYL4-BROMO[1,1-BIPHENYL]-4-CARBOXYLATE
    • 4-Amino-2,6,6-tetramethylpiperidine
    • 5-22-08-00162 (Beilstein Handbook Reference)
    • EC 253-197-2
    • FT-0662076
    • Q27277360
    • 4-amino-(2,2,6,6-tetramethyl)piperidine
    • Tox21_302132
    • CS-W019848
    • 2,6,6-Tetramethyl-4-aminopiperidine
    • 4-Amino-2,2,6,6-tetramethylpiperidine, 98%
    • J-660030
    • PS-5855
    • 4-amino-2,2,6,6-tetramethylpiperidin
    • 4-amino-2,2,6,6,-tetramethylpiperidine
    • J-660037
    • 2,2,6,6-tetramethyl-4-amino-piperidine
    • TETRAMETHYL-4-PIPERIDYLAMINE, 2,2,6,6-
    • 36768-62-4
    • UNII-ETF220Q65R
    • BRN 0105038
    • 4-amino-2,2,6,6,-tetramethyl piperidine
    • 2,2,6,6-tetramethylpiperidine-4-amine
    • MFCD00005984
    • 4-Amino-2,2,6,6-tetramethylpiperidine,99%
    • DB-048998
    • BBL027553
    • 4-amino-2,2,6,6-TMP
    • STK801448
    • 2,2,6,6-tetramethylpiperidin-4-amine
    • MDL: MFCD00005984
    • インチ: 1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3
    • InChIKey: FTVFPPFZRRKJIH-UHFFFAOYSA-N
    • ほほえんだ: N1([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C([H])(C([H])([H])C1(C([H])([H])[H])C([H])([H])[H])N([H])[H]
    • BRN: 0105038

計算された属性

  • せいみつぶんしりょう: 156.16300
  • どういたいしつりょう: 156.163
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 38
  • 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

  • 色と性状: 流体。
  • 密度みつど: 0.912 g/mL at 25 °C(lit.)
  • ゆうかいてん: 16-18 °C (lit.)
  • ふってん: 93°C/18mmHg(lit.)
  • フラッシュポイント: 華氏温度:167°f< br / >摂氏度:75°C< br / >
  • 屈折率: n20/D 1.470(lit.)
  • PH値: 12.3 (99g/l, H2O, 20℃)
  • すいようせい: 解体
  • PSA: 38.05000
  • LogP: 2.28340
  • ようかいせい: それは水と混和することができる。200℃以上に加熱ぶんかい.

2,2,6,6-tetramethylpiperidin-4-amine セキュリティ情報

2,2,6,6-tetramethylpiperidin-4-amine 税関データ

  • 税関コード:29333999
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,2,6,6-tetramethylpiperidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-19621-1.0g
2,2,6,6-tetramethylpiperidin-4-amine
36768-62-4
1g
$26.0 2023-05-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZSA004-250MG
2,2,6,6-tetramethylpiperidin-4-amine
36768-62-4 95%
250MG
¥ 1,742.00 2023-04-13
SHENG KE LU SI SHENG WU JI SHU
sc-238760-5g
4-Amino-2,2,6,6-tetramethylpiperidine,
36768-62-4 98%
5g
¥316.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B24062-5g
4-Amino-2,2,6,6-tetramethylpiperidine, 98%
36768-62-4 98%
5g
¥622.00 2023-02-26
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002615-100g
4-Amino-2,2,6,6-tetramethylpiperidine
36768-62-4 >98%
100g
¥54.00 2024-07-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T833316-100ml
Triacetonediamine
36768-62-4 97%
100ml
¥102.00 2022-09-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T833316-500ml
Triacetonediamine
36768-62-4 97%
500ml
¥380.00 2022-09-28
Apollo Scientific
OR6937-100g
4-Amino-2,2,6,6-tetramethylpiperidine
36768-62-4 98%
100g
£42.00 2025-02-20
Alichem
A129004303-500g
4-Amino-2,2,6,6-tetramethylpiperidine
36768-62-4 98%
500g
$175.00 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T31270-100g
2,2,6,6-Tetramethyl-4-piperidinamine
36768-62-4
100g
¥86.0 2021-09-07

2,2,6,6-tetramethylpiperidin-4-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:AcONa, R:H2NOH-HCl, S:H2O, S:EtOH, 16 h, rt
2.1R:Na, S:Me(CH2)3CH2OH, 3 h, 90°C
リファレンス
Synthesis and fluorescence properties of six fluorescein-nitroxide radical hybrid-compounds
By Sato, Shingo et al, Spectrochimica Acta, 2016, 169, 66-71

ごうせいかいろ 2

はんのうじょうけん
1.1R:H2, R:NH3, C:Ni, S:H2O, > 1 h, 60°C, 2 MPa
1.2R:NaOH, pH 12.5
リファレンス
Improvement of 2,2,6,6-tetramethyl-4-piperidinamine synthesis via catalytic amination
By Wan, Wen-jing et al, Gaoxiao Huaxue Gongcheng Xuebao, 2020, 34(2), 457-462

2,2,6,6-tetramethylpiperidin-4-amine Raw materials

2,2,6,6-tetramethylpiperidin-4-amine Preparation Products

2,2,6,6-tetramethylpiperidin-4-amine 関連文献

2,2,6,6-tetramethylpiperidin-4-amineに関する追加情報

Introduction to 2,2,6,6-tetramethylpiperidin-4-amine (CAS No. 36768-62-4)

2,2,6,6-tetramethylpiperidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 36768-62-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This N-substituted piperidine derivative has garnered considerable attention due to its unique structural properties and versatile applications in synthetic chemistry and drug development. The compound's molecular framework, characterized by four methyl groups at the 2 and 6 positions and an amine group at the 4 position, imparts exceptional stability and reactivity, making it a valuable intermediate in various chemical transformations.

The structure of 2,2,6,6-tetramethylpiperidin-4-amine contributes to its broad utility in medicinal chemistry. The piperidine ring itself is a common motif in biologically active molecules, often found in drugs targeting neurological disorders and inflammatory conditions. The presence of multiple methyl groups enhances the compound's lipophilicity, facilitating better absorption and bioavailability when incorporated into drug molecules. Furthermore, the amine functionality at the 4-position provides a reactive site for further derivatization, enabling the synthesis of more complex pharmacophores.

In recent years, 2,2,6,6-tetramethylpiperidin-4-amine has been explored as a key intermediate in the development of novel therapeutic agents. Its stability under various reaction conditions makes it an ideal candidate for multi-step synthetic pathways. For instance, it has been utilized in the synthesis of chiral auxiliaries and ligands for asymmetric catalysis, where its rigid structure helps maintain stereochemical integrity during reactions. This property is particularly valuable in pharmaceuticals, where enantiomeric purity is often critical for efficacy and safety.

One of the most compelling aspects of CAS No. 36768-62-4 is its role in designing molecules with enhanced pharmacological properties. Researchers have leveraged its structural features to develop compounds with improved binding affinity and selectivity. For example, derivatives of this piperidine have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to modify the amine group allows for fine-tuning of physicochemical properties such as solubility and metabolic stability, which are essential factors in drug design.

The synthesis of 2,2,6,6-tetramethylpiperidin-4-amine typically involves multi-step organic reactions starting from commercially available precursors like piperidine or its derivatives. Advanced synthetic techniques such as cross-coupling reactions and metal-catalyzed transformations have been employed to introduce the necessary methyl groups at specific positions while maintaining high yields and purity. These synthetic strategies highlight the compound's importance as a building block in modern organic synthesis.

Recent advancements in computational chemistry have further enhanced the understanding of CAS No. 36768-62-4's reactivity and potential applications. Molecular modeling studies have revealed insights into how its structure interacts with biological targets at the molecular level. This information is invaluable for designing next-generation drugs with optimized pharmacokinetic profiles. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes for this compound, reducing waste and energy consumption without compromising efficiency.

The pharmaceutical industry has shown particular interest in 2,2,6,6-tetramethylpiperidin-4-amine due to its potential as a lead compound or intermediate in drug discovery programs. Its versatility allows chemists to explore diverse chemical space rapidly by modifying its functional groups or incorporating it into larger molecular frameworks. Several academic and industrial research groups have published studies detailing novel derivatives with promising biological activities. These findings underscore the compound's significance as a tool for developing innovative therapeutics.

Beyond pharmaceutical applications, CAS No. 36768-62-4 finds utility in other areas such as agrochemicals and specialty chemicals. Its structural motifs are often mimicked in designing compounds that interact with biological systems differently from traditional small molecules. For instance, tetramethylpiperidine derivatives have been explored for their potential as herbicides or fungicides due to their ability to disrupt enzymatic pathways in pests while minimizing environmental impact.

The future prospects of 2,2,6,6-tetramethylpiperidin-4-am ine are promising as research continues to uncover new applications and refine synthetic methodologies. Innovations in catalysis and process chemistry may further streamline its production, making it more accessible for industrial-scale applications. Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into commercial products that address unmet medical needs.

In conclusion, CAS No.36768-62-4 represents a cornerstone compound in modern chemical research with far-reaching implications across multiple disciplines.* Its unique structural features,* synthetic accessibility,*and biological relevance make it an indispensable tool for chemists striving to develop innovative solutions.* As our understanding*of molecular interactions deepens,*so too will*the applications*of this remarkable*piperidine derivative.*

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